molecular formula C17H17BrN4O4 B4233060 N-(5-bromo-6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide

N-(5-bromo-6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide

Cat. No. B4233060
M. Wt: 421.2 g/mol
InChI Key: SZTSFPSPUPZFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising biological activities.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide involves the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of PARP-1, a key enzyme involved in DNA repair, leading to the accumulation of DNA damage and ultimately resulting in apoptosis of cancer cells. Additionally, it has been shown to inhibit the activity of various kinases, including AKT and mTOR, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide has been shown to exhibit potent biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth and proliferation, and exhibit anti-inflammatory activity. Additionally, it has been shown to exhibit neuroprotective effects in various neurological disorders.

Advantages and Limitations for Lab Experiments

N-(5-bromo-6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide has several advantages for lab experiments. It exhibits potent inhibitory activity against various enzymes and receptors, making it a valuable tool for studying their biological functions. Additionally, it has been shown to exhibit potent anti-tumor activity in various cancer cell lines, making it a valuable tool for studying cancer biology. However, there are also limitations to its use in lab experiments. Its potency and specificity may vary depending on the cell type and experimental conditions, and its toxicity may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide. One potential direction is the development of more potent and selective inhibitors based on its chemical structure. Additionally, its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders, warrant further investigation. Furthermore, its potential use as a tool for studying the biological functions of various enzymes and receptors should be explored.

Scientific Research Applications

N-(5-bromo-6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of cancer, inflammation, and neurological disorders. Additionally, it has been shown to exhibit potent anti-tumor activity in various cancer cell lines.

properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O4/c1-11-13(18)3-5-16(19-11)20-17(23)12-2-4-14(15(10-12)22(24)25)21-6-8-26-9-7-21/h2-5,10H,6-9H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTSFPSPUPZFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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